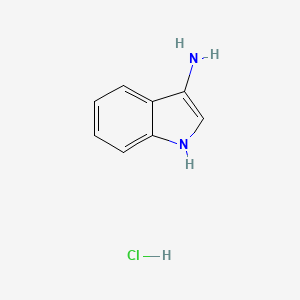

3-aminoindole HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJOKFIOBSENCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482100 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57778-93-5 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical and Physical Properties

An In-depth Technical Guide to the Chemical Properties of 3-aminoindole HCl

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key intermediates is paramount. 3-aminoindole hydrochloride (HCl) is a significant heterocyclic building block, and this guide provides a detailed overview of its core chemical characteristics, supported by experimental context.

This compound is the hydrochloride salt of 3-aminoindole. The salt form enhances its stability, as the free base, an electron-rich aromatic amine, is known to be unstable and susceptible to oxidative dimerization, as well as sensitive to light and air.[1][2] The compound typically appears as a grey to black solid and is known to be hygroscopic.[3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57778-93-5 | [1][3][4] |

| Molecular Formula | C₈H₉ClN₂ | [3][4] |

| Molecular Weight | 168.62 g/mol | [1] |

| Melting Point | 180 °C (with decomposition) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Form | Solid | [3] |

| Color | Grey to Black | [3] |

| Stability | Hygroscopic | [3] |

| Storage Temperature | 4°C | [3] |

Experimental Protocols

A precise understanding of the experimental context is crucial for the application and further study of this compound.

Synthesis of 3-aminoindoles

The synthesis of unprotected 3-aminoindoles presents challenges due to their inherent instability.[1] Common strategies often involve the introduction of an amino group at the C3 position of an existing indole ring, frequently through a nitration-reduction sequence.[1] An alternative is the construction of the aminoindole skeleton from non-indolic precursors.[1]

A notable synthetic approach is the copper-catalyzed three-component coupling reaction. This method involves the reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to form a propargylamine intermediate. This intermediate then undergoes cyclization to yield the 3-aminoindoline core, which can be isomerized to the 3-aminoindole.[5]

Below is a generalized workflow for a common synthetic route to 3-aminoindoles.

Caption: A diagram illustrating the common nitration-reduction pathway for the synthesis of 3-aminoindoles.

Determination of Melting Point

The melting point of this compound is determined using a standard melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is observed. For this compound, decomposition is noted at its melting point.[3]

Stability and Handling

The instability of the 3-aminoindole free base is a critical chemical property that researchers must consider. It is sensitive to both light and air, which can lead to oxidative dimerization and other decomposition reactions.[1][2] This reactivity necessitates careful handling and storage, and it is a primary reason why the more stable hydrochloride salt is often used. The hygroscopic nature of this compound also requires storage in a dry environment.[3]

Caption: Logical relationship of factors contributing to the instability of 3-aminoindole free base.

References

- 1. This compound | 57778-93-5 | Benchchem [benchchem.com]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 57778-93-5 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Aminoindole Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 3-aminoindole hydrochloride. The information is intended for professionals in chemical research and drug development who are interested in utilizing this versatile heterocyclic compound.

Core Properties and Data

3-Aminoindole hydrochloride is the salt form of 3-aminoindole, a synthetically important intermediate. The free base is known for its instability, being sensitive to air and light, which can lead to oxidative dimerization. The hydrochloride salt offers enhanced stability for storage and handling.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-aminoindole hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 57778-93-5 | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Grey to black solid | [1] |

| Melting Point | 180 °C (with decomposition) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Stability | Hygroscopic | [1] |

Spectral Data Summary

While experimentally verified spectra for 3-aminoindole hydrochloride are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data reported for closely related 3-aminoindole derivatives.[3][4][5]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, corresponding to the protons on the benzene ring and the C2-proton of the indole core. - Amine Protons: A broad singlet corresponding to the -NH₂ group (or -NH₃⁺ for the hydrochloride in a suitable solvent), which may be shifted downfield. - Indole N-H: A broad singlet, typically downfield (>10 ppm), for the proton on the indole nitrogen. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, corresponding to the eight carbons of the indole ring system. The carbon atom at the C3 position bearing the amino group would appear in a distinct region. |

| FTIR (Infrared) | - N-H Stretching: Characteristic sharp or broad bands in the 3200-3400 cm⁻¹ region for the indole N-H and the primary amine (-NH₂). - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹. - C=C Stretching: Aromatic ring stretching vibrations around 1450-1620 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): For the free base (C₈H₈N₂), the expected molecular ion peak would be at m/z ≈ 132.1. The hydrochloride salt would not typically show the HCl adduct in the mass spectrum under standard ionization conditions. |

Synthesis and Experimental Protocols

The synthesis of 3-aminoindoles is challenging due to the product's inherent instability.[3][6] Several methods have been developed, often involving the protection of the amino group in situ or using multi-step procedures.

Synthesis via Copper-Catalyzed Three-Component Coupling

An efficient method for generating 3-aminoindole derivatives involves a copper-catalyzed three-component reaction between a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. This cascade reaction first forms a propargylamine intermediate, which then cyclizes. The resulting 3-aminoindoline can be isomerized to the 3-aminoindole with a base.[7][8]

-

In a dry, argon-flushed vial, suspend CuCl (5 mol%) and Cu(OTf)₂ (5 mol%), along with 4-(Dimethylamino)pyridine (DMAP, 1 equivalent) and the N-protected 2-aminobenzaldehyde (1 equivalent) in dry acetonitrile (0.3 mL).

-

Add the secondary amine (1 equivalent) and the terminal alkyne (1.5 equivalents) to the mixture.

-

Stir the reaction mixture at 80 °C and monitor by Thin Layer Chromatography (TLC) until the aldehyde is fully consumed.

-

Upon completion, filter the reaction mixture through Celite, washing with dichloromethane.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product (a 3-aminoindoline derivative) by column chromatography on silica gel.

-

To obtain the 3-aminoindole, heat the purified indoline with cesium carbonate in a THF/Methanol mixture at 65 °C.[7]

Caption: Workflow for copper-catalyzed synthesis of 3-aminoindoles.

Two-Step Synthesis from Indole and Nitrostyrene

This method provides a direct route to unprotected 2-aryl-3-aminoindoles. It begins with the reaction of an indole with nitrostyrene to form a spiro[indole-3,5′-isoxazole] intermediate, which is then converted to the final product using hydrazine hydrate.[3]

-

Step 1: Formation of Spiro Intermediate:

-

Dissolve the starting indole (1 equivalent) and nitrostyrene (1 equivalent) in a suitable solvent.

-

Add phosphorous acid and stir the mixture vigorously at room temperature.

-

Pour the reaction mixture into water to precipitate the crude spiro compound.

-

Collect the precipitate, wash with water, and dry.[3]

-

-

Step 2: Conversion to 3-Aminoindole:

-

Charge a microwave vial with the spiro intermediate (1 equivalent) and hydrazine hydrate.

-

Seal the vial and heat in a microwave reactor (e.g., at 200 °C for 15 minutes).

-

After cooling, concentrate the reaction mixture in vacuo.

-

Purify the crude 3-aminoindole product by column chromatography on silica gel.[3]

-

Caption: Two-step synthesis of unprotected 3-aminoindoles.

Chemical Reactivity and Stability

The chemistry of 3-aminoindole is dominated by the electron-rich nature of the indole ring and the nucleophilicity of the C3-amino group.

Oxidative Dimerization

A primary challenge in working with unprotected 3-aminoindoles is their propensity to undergo oxidative dimerization. This reaction, often catalyzed by air and light, leads to the formation of 3,3'-biindole structures, which can be an undesired side reaction during synthesis and storage.[3][9]

Caption: Oxidative dimerization of 3-aminoindole.

Biological and Medicinal Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, and 3-aminoindole derivatives are no exception. They are integral components of numerous biologically active molecules and serve as key intermediates in drug discovery campaigns.[10]

-

Anticancer Agents: Certain 3-aminoindole derivatives have been investigated for their antiproliferative properties.[6]

-

Analgesic Properties: The structural motif is found in compounds with pain-relieving effects.[7]

-

Diabetes Research: Some derivatives have been explored as potential agents for the prevention and treatment of type II diabetes.[6][7]

The versatility of the 3-aminoindole core allows for extensive functionalization, making it an attractive starting point for the development of novel therapeutic agents.

References

- 1. 3-AMINOINDOLE HCL CAS#: 57778-93-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | 57778-93-5 | Benchchem [benchchem.com]

- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-aminoindole hydrochloride (HCl), a key building block in the development of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for critical physicochemical properties and handling procedures.

Executive Summary

3-Aminoindole and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. However, the inherent instability of the free base necessitates the use of its hydrochloride salt to improve handling and shelf-life. This guide synthesizes the available data on the solubility and stability of 3-aminoindole HCl, provides standardized experimental protocols for its characterization, and discusses its potential degradation pathways.

Physicochemical Properties

This compound is a hygroscopic solid. The hydrochloride salt form is utilized to enhance the stability of the otherwise unstable 3-aminoindole free base.

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of a compound like this compound is crucial for formulation development. The following is a general procedure based on established guidelines for active pharmaceutical ingredients (APIs).

Caption: A logical flow for conducting a forced degradation study.

Methodology:

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to identify potential degradation products and pathways. These conditions typically include:

-

Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature.

-

Basic Conditions: 0.1 M NaOH at room temperature.

-

Oxidative Conditions: 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Heating the solid drug substance and a solution at an elevated temperature (e.g., 60°C).

-

Photostability: Exposing the solid and solution to light according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies: Store this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

-

Analytical Monitoring: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

Degradation Pathways

The primary degradation pathway for unprotected 3-aminoindoles is oxidative dimerization. This occurs due to the electron-rich nature of the indole ring, which is susceptible to oxidation, especially in the presence of light and air.

Diagram 3: Postulated Oxidative Dimerization of 3-Aminoindole

Caption: A simplified representation of the oxidative dimerization of 3-aminoindole.

While the exact structure of the dimer can vary, this process generally involves the formation of a C-C or C-N bond between two 3-aminoindole molecules. The formation of the hydrochloride salt helps to stabilize the molecule and reduce its susceptibility to this degradation pathway.

Biological Context: Signaling Pathways

While specific signaling pathways directly modulated by 3-aminoindole are not well-elucidated, indole and its derivatives are known to possess a wide range of biological activities. Derivatives of 3-aminoindole have been investigated for their potential as inhibitors of various kinases, including those involved in cell proliferation and survival pathways such as the PI3K/Akt pathway. Furthermore, indole itself is recognized as an important intercellular signaling molecule in bacteria, regulating processes such as biofilm formation.

Conclusion

This compound is a critical intermediate in the synthesis of numerous biologically active compounds. While it offers improved stability over its free base, researchers must be mindful of its hygroscopic nature and potential for degradation under harsh conditions. The experimental protocols and stability considerations outlined in this guide provide a framework for the proper handling, characterization, and formulation of this compound in a research and development setting. Further quantitative studies are warranted to establish a more detailed and comprehensive physicochemical profile of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 3-Aminoindole Derivatives

The 3-aminoindole scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] These derivatives have garnered considerable attention in medicinal chemistry, with applications as anticancer agents, analgesics, and treatments for type II diabetes.[1] This technical guide provides a comprehensive overview of key synthetic methodologies for accessing 3-aminoindole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of 3-aminoindoles can be broadly categorized into two main approaches: the construction of the indole ring with the amino group pre-installed and the post-functionalization of a pre-existing indole core.[4][5] This guide will delve into specific, prominent methods that have been developed, highlighting their respective advantages and substrate scopes.

Copper-Catalyzed Three-Component Coupling Reaction

A highly efficient and versatile method for the synthesis of 3-aminoindoles involves a copper-catalyzed three-component coupling (TCC) of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[1] This cascade reaction first yields a 3-aminoindoline intermediate, which can then be isomerized to the desired 3-aminoindole.[1]

The proposed mechanism for this transformation begins with the formation of a propargylamine intermediate from the three starting components. This intermediate then undergoes a copper-catalyzed intramolecular cyclization to form the 3-aminoindoline core. Subsequent treatment with a base promotes isomerization to the aromatic 3-aminoindole.[1]

The yields of 3-aminoindolines and their subsequent isomerization to 3-aminoindoles are generally high, with a broad tolerance for various functional groups on all three components.

| Aldehyde Substituent | Secondary Amine | Alkyne Substituent | 3-Aminoindoline Yield (%) | 3-Aminoindole Yield (%) |

| H | Piperidine | Phenyl | 95 | 98 |

| 5-Cl | Piperidine | Phenyl | 93 | - |

| 5-Br | Piperidine | Phenyl | 96 | - |

| 5-Me | Piperidine | Phenyl | 92 | - |

| H | Morpholine | Phenyl | 94 | - |

| H | Pyrrolidine | Phenyl | 89 | - |

| H | Piperidine | n-Butyl | 85 | 95 |

| H | Piperidine | Trimethylsilyl | 88 | - |

Data sourced from a study on the copper-catalyzed three-component coupling reaction.[1] The yields for 3-aminoindoles were reported for specific examples after isomerization.

General Procedure for the Synthesis of 3-Aminoindolines: [1]

-

In a dry, argon-flushed vial, suspend CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv.) in dry acetonitrile (0.3 mL).

-

Add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.), the secondary amine (0.3 mmol, 1 equiv.), and the terminal alkyne (0.45 mmol, 1.5 equiv.).

-

Stir the reaction mixture at 80°C until thin-layer chromatography (TLC) analysis indicates complete consumption of the aldehyde.

-

Filter the reaction mixture through Celite and wash with dichloromethane.

-

Purify the crude product by flash chromatography on silica gel.

Procedure for Isomerization to 3-Aminoindoles: [1]

-

Dissolve the purified 3-aminoindoline (0.2 mmol) in a mixture of THF and methanol.

-

Add cesium carbonate (Cs₂CO₃, 0.4 mmol, 2 equiv.).

-

Heat the mixture at 65°C until the reaction is complete as monitored by TLC.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the product by column chromatography.

Two-Step Synthesis from Indoles and Nitrostyrene

A straightforward and cost-effective method for preparing unprotected 3-aminoindoles involves a two-step sequence starting from readily available indoles and nitrostyrene.[2][5]

The first step is the reaction of an indole with nitrostyrene in the presence of phosphorous acid to form a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]. This intermediate is then treated with hydrazine hydrate, which, under microwave irradiation, leads to the formation of the corresponding 3-aminoindole.[5]

This method provides good to excellent yields for a variety of substituted 2-aryl-1H-indol-3-amines.

| R¹ Substituent (on Indole) | R² Substituent (on Phenyl Ring) | Yield (%) |

| H | H | 85 |

| 5-Me | H | 82 |

| 5-OMe | H | 88 |

| 5-Cl | H | 78 |

| H | 4-Me | 86 |

| H | 4-OMe | 90 |

| H | 4-Cl | 81 |

Data represents yields for the final 3-aminoindole product.[5]

General Procedure for the Synthesis of 2-Aryl-1H-indol-3-amines: [5]

-

Synthesize the intermediate 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile from the corresponding indole and nitrostyrene as per literature methods.

-

In a G10 microwave vial, charge the intermediate (1.00 mmol) and 2 mL of hydrazine hydrate.

-

Seal the vial and heat it in a microwave apparatus at 200°C for 15 minutes.

-

After cooling, open the vial and concentrate the reaction mixture in vacuo.

-

Purify the crude material by column chromatography (EtOAc/hexane, 1:4, v/v).

Synthesis from 2-Nitrochalcones

A transition-metal-free approach for the synthesis of 3-aminoindoles utilizes 2-nitrochalcones and ammonia or primary amines as the nitrogen source.[4][6] This method is noted for its efficiency, mild conditions, and environmental friendliness.[4]

The reaction proceeds by treating the 2-nitrochalcone with an amine and a Hantzsch ester in a basic medium, leading to the formation of the 3-aminoindole.[4][6]

This method demonstrates good yields across a range of substituted 2-nitrochalcones and various amines.

| 2-Nitrochalcone Substituent | Amine | Yield (%) |

| H | Ammonia | 85 |

| 4-Me | Ammonia | 82 |

| 4-OMe | Ammonia | 88 |

| 4-F | Ammonia | 80 |

| 4-Cl | Ammonia | 78 |

| H | Methylamine | 75 |

| H | Ethylamine | 72 |

| H | n-Propylamine | 70 |

Representative yields based on the described methodology.[6]

General Procedure for the Synthesis of 3-Aminoindoles from 2-Nitrochalcones: [6]

-

To a solution of the 2-nitrochalcone (0.2 mmol) in ethanol (2 mL), add the amine (0.4 mmol), potassium carbonate (0.1 mmol), and Hantzsch ester (0.1 mmol).

-

Heat the reaction mixture at 90°C for 1 hour.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 3-aminoindole.

Indium-Mediated Reductive Acylation of 3-Nitroindoles

Due to the instability of many free 3-aminoindoles, a useful strategy is to generate them in situ and immediately "cap" or protect the amino group.[2][7] An indium-mediated reduction of 3-nitroindoles provides a mild and efficient one-pot procedure for the synthesis of stable N-acylated 3-aminoindoles.[7]

The 3-nitroindole is reduced by indium in the presence of an acylating agent (e.g., an acid chloride or anhydride). The unstable 3-aminoindole intermediate is formed and immediately acylated to give the stable amide or carbamate product.

This one-pot procedure affords the masked 3-aminoindoles in moderate to high yields.

| 3-Nitroindole Substituent | Acylating Agent | Yield (%) |

| H | Acetic Anhydride | 85 |

| 2-Me | Acetic Anhydride | 82 |

| 5-Br | Acetic Anhydride | 78 |

| H | Benzoyl Chloride | 75 |

| H | Boc Anhydride | 88 |

Yields are representative of the one-pot reductive acylation process.[7]

A general protocol would involve the simultaneous addition of the 3-nitroindole, indium, and the acylating agent to a suitable solvent, followed by stirring at room temperature until the reaction is complete. The product is then isolated and purified using standard techniques.[7]

Conclusion

The synthesis of 3-aminoindole derivatives is a dynamic area of research with numerous methodologies available to chemists. The choice of synthetic route depends on factors such as the desired substitution pattern, the stability of the final product, and the availability of starting materials. The copper-catalyzed three-component reaction offers a convergent and highly flexible approach to densely substituted 3-aminoindoles. The two-step synthesis from indoles provides a cost-effective route to unprotected derivatives. The use of 2-nitrochalcones represents an environmentally friendly, metal-free alternative. Finally, for accessing otherwise unstable 3-aminoindoles, in situ generation and capping via methods like indium-mediated reduction is a powerful strategy. This guide provides a solid foundation for researchers to navigate the synthesis of these important heterocyclic compounds.

References

- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

The Diverse Biological Activities of 3-Aminoindole Compounds: A Technical Guide

The 3-aminoindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological properties. These compounds have garnered significant attention from the scientific community, particularly in the fields of drug discovery and development. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of 3-aminoindole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Anticancer Activity

3-Aminoindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, microtubule dynamics, and signal transduction.

Quantitative Anticancer Data

The antiproliferative activity of various 3-aminoindole derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these values against different cancer cell lines is presented below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amino-1H-7-azaindole derivative (8v) | HeLa | 3.7 | [1] |

| HepG2 | 8.0 | [1] | |

| MCF-7 | 19.9 | [1] | |

| Indole-based TMP analogue (5m) | Various | 0.11 - 1.4 | [2] |

| Indole-based TMP analogue (10k) | Various | 0.003 - 0.009 | [2] |

| Indole-based TMP analogue (9) | A549 | 2.4 | [2] |

| HepG2 | 3.8 | [2] | |

| MCF-7 | 5.1 | [2] | |

| Indole-based chalcone (33b) | A549 | 4.3 | [2] |

| 2-Phenylindole derivative (33) | NCI/ADR-RES | - | [3] |

| 2-Phenylindole derivative (44) | NCI/ADR-RES | - | [3] |

| 1,3,5-Trisubstituted indole amine (8c) | - | 4.69 | [4] |

| 1,3,5-Trisubstituted indole amine (8f) | - | 74.79 | [4] |

| 1,3,5-Trisubstituted indole amine (8g) | - | 75.06 | [4] |

| 1,3,5-Trisubstituted indole amine (8h) | - | 84.23 | [4] |

| Indole-aryl-amide (2) | MCF-7 | 0.81 | [5] |

| PC3 | 2.13 | [5] | |

| Indole-aryl-amide (3) | HeLa | 5.64 | [5] |

| Indole-aryl-amide (4) | HT29 | 0.96 | [5] |

| HeLa | 1.87 | [5] | |

| MCF-7 | 0.84 | [5] | |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole (1c) | HepG2 | 0.9 | [6] |

| MCF-7 | 0.55 | [6] | |

| HeLa | 0.50 | [6] | |

| Indole-based chemical entity (4e) | MCF-7 | 0.57 | [7] |

| HCT116 | 1.95 | [7] | |

| A549 | 3.49 | [7] |

Inhibition of Tubulin Polymerization

A key mechanism by which several 3-aminoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis. Arylthioindoles are a notable class of 3-aminoindole derivatives that have been shown to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[3]

| Compound Class | Activity | IC50 (µM) | Reference |

| Indole-based TMP analogue (5m) | Tubulin Polymerization Inhibition | 0.37 | [2] |

| 6- and 7-heterocyclyl-1H-indole (1k) | Tubulin Polymerization Inhibition | 0.58 | [2] |

| Indole-based TMP analogue (9) | Tubulin Polymerization Inhibition | 1.5 | [2] |

| Indole-based TMP analogue (10k) | Tubulin Polymerization Inhibition | 2.68 | [2] |

| Arylthioindole (ATI 3) | Tubulin Assembly Inhibition | 3.3 | [3] |

| Arylthioindole (ATI 4) | Tubulin Assembly Inhibition | 2.0 | [3] |

| Indole-based chalcone (33b) | Tubulin Polymerization Inhibition | 17.8 | [2] |

Below is a diagram illustrating the experimental workflow for a tubulin polymerization assay.

Workflow for Tubulin Polymerization Assay

Modulation of Signaling Pathways

3-Aminoindole compounds have also been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK/NF-κB and Src kinase pathways.

MAPK/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for regulating cell proliferation, survival, and inflammation. Some 3-aminoindole derivatives can suppress the activation of NF-κB by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

MAPK/NF-κB Signaling Inhibition

Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and motility. Overactivation of Src is implicated in cancer progression and metastasis. Certain 3-aminoindole derivatives have been identified as inhibitors of Src kinase activity.[4]

Src Kinase Signaling Inhibition

Antimicrobial Activity

3-Aminoindole derivatives also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 3-aminoindole compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trisindoline derivative (3b, 3c, 3d, 3e, 3g, 3n, 3l, 3o) | MRSA | 0.7 - 2.7 | [8] |

| Trisindoline derivative | MDR S. aureus | 0.6 - 51.7 | [8] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | S. aureus | 37.9 - 113.8 (µM) | [9] |

| MRSA | - | [9] | |

| P. aeruginosa | - | [9] | |

| E. coli | - | [9] | |

| α,ω-di(indole-3-carboxamido)polyamine (13b) | S. aureus | 2.2 (µM) | [10] |

| A. baumannii | ≤ 0.28 (µM) | [10] | |

| C. neoformans | ≤ 0.28 (µM) | [10] | |

| Indole-3-acetamido polyamine (19) | S. aureus | 12.7 (µM) | [10] |

| P. aeruginosa | 106 (µM) | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Aminoindole derivatives have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Assay | IC50 (µM) | Reference |

| Ursolic acid-indole derivative (UA-1) | NO Inhibition (RAW 264.7) | 2.2 | [11] |

| 3-Amino-alkylated indole (GLYC 4) | NO Production Inhibition | 5.41 | |

| 3-Amino-alkylated indole (GLYC 5) | NO Production Inhibition | 4.22 | |

| 3-Amino-alkylated indole (GLYC 9) | NO Production Inhibition | 6.3 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 3-aminoindole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-aminoindole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-aminoindole compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of 3-aminoindole compounds against various microorganisms.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 3-aminoindole compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of 3-aminoindole compounds on nitric oxide production in macrophages.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Procedure:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 3-aminoindole compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the intensity of the color developed.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

3-Aminoindole compounds represent a versatile and promising class of molecules with significant potential in the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to their ability to interact with and modulate multiple cellular targets and signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into this fascinating family of compounds to unlock their full therapeutic potential. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promising in vitro and in vivo findings into clinically effective drugs.

References

- 1. Facile one-pot synthesis, antiproliferative evaluation and structure-activity relationships of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]

- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminoindole Hydrochloride: A Core Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindole hydrochloride is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of complex molecules with significant biological activities. Its unique structural features, characterized by the fusion of a benzene and a pyrrole ring with a reactive amino group at the C3-position, make it an attractive starting material for the synthesis of various therapeutic agents and functional materials. However, the inherent instability of the free base, which is prone to oxidative dimerization, necessitates its handling and storage as the more stable hydrochloride salt. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-aminoindole HCl, with a focus on its role as a key intermediate in drug development.

Synthesis of 3-Aminoindole and its Derivatives

The synthesis of 3-aminoindoles can be broadly categorized into two main approaches: the construction of the aminoindole skeleton from non-indolic precursors and the post-functionalization of a pre-existing indole ring.[1] Several methods have been developed under each approach, offering chemists a range of options depending on the desired substitution pattern and reaction scalability.

Key Synthetic Methodologies

A variety of synthetic strategies have been successfully employed to access the 3-aminoindole core. These include classical methods like nitration followed by reduction, as well as more modern transition-metal-catalyzed and metal-free approaches.[1]

dot

Figure 1: Overview of major synthetic routes to 3-aminoindoles.

Quantitative Comparison of Synthetic Methods

The choice of synthetic method often depends on factors such as substrate scope, yield, and reaction conditions. The following table summarizes the yields of various 3-aminoindole derivatives obtained through different synthetic routes.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Two-Step from Spiro[indole-3,5'-isoxazoles] | 2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 2-Phenyl-1H-indol-3-amine | 90 | [2] |

| Two-Step from Spiro[indole-3,5'-isoxazoles] | 5-Fluoro-2-(3-oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 | [2] |

| Two-Step from Spiro[indole-3,5'-isoxazoles] | 5-Chloro-2-(3-oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 5-Chloro-2-phenyl-1H-indol-3-amine | 85 | [2] |

| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Piperidine, Phenylacetylene | 1-Tosyl-3-(piperidin-1-yl)-2-phenyl-1H-indole | 98 | [3] |

| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Morpholine, Phenylacetylene | 4-(1-Tosyl-2-phenyl-1H-indol-3-yl)morpholine | 94 | [3] |

| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Pyrrolidine, Phenylacetylene | 1-Tosyl-3-(pyrrolidin-1-yl)-2-phenyl-1H-indole | 78 | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 3-aminoindole and its derivatives. Below are representative protocols for two common synthetic methods.

Protocol 1: Two-Step Synthesis of 2-Aryl-1H-indol-3-amines from 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles[2]

Step 1: Synthesis of 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles This intermediate is prepared from the corresponding indole and nitrostyrene in the presence of a phosphorous acid catalyst, leading to the formation of a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole], which is then rearranged to the desired acetonitrile derivative.

Step 2: Synthesis of 2-Aryl-1H-indol-3-amine A mixture of the 2-(3-oxoindolin-2-yl)-2-arylacetonitrile (1.0 mmol) and hydrazine hydrate (5.0 mmol) in a microwave vial is subjected to microwave irradiation at 200 °C for 15-30 minutes. After completion of the reaction, the mixture is cooled, and the product is purified by column chromatography on silica gel (EtOAc/hexane as eluent) to afford the corresponding 2-aryl-1H-indol-3-amine.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles[3]

In a dry and argon-flushed vial, CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv.) are suspended in dry acetonitrile (0.3 mL). The N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.), secondary amine (0.3 mmol, 1 equiv.), and terminal alkyne (0.45 mmol, 1.5 equiv.) are added, and the reaction mixture is stirred at 80 °C for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through Celite and washed with dichloromethane. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel to yield the 3-aminoindoline. The indoline can be subsequently isomerized to the corresponding 3-aminoindole by treatment with a base such as cesium carbonate in a THF/MeOH mixture at 65 °C.

This compound in Drug Development

The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. Its ability to participate in various chemical transformations makes this compound a valuable intermediate for the synthesis of complex drug molecules.

Role as a Synthetic Intermediate

One notable example of a drug synthesized using a 3-aminoindole derivative is the potent Aurora kinase and cyclin-dependent kinase (CDK) inhibitor, JNJ-7706621 .[4] This compound has demonstrated significant antiproliferative activity in various cancer cell lines.[4] The synthesis of JNJ-7706621 involves the construction of a complex heterocyclic system where the 3-aminoindole core serves as a crucial building block.

dot

Figure 2: Generalized synthetic workflow illustrating the use of a 3-aminoindole derivative as a key intermediate in the synthesis of a complex drug molecule like JNJ-7706621.

Biological Activity of 3-Aminoindole Derivatives

Many derivatives of 3-aminoindole exhibit potent biological activities, particularly as anticancer agents. A significant mechanism of action for several of these compounds is the inhibition of tubulin polymerization.[1]

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe. 3-Aminoindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization.

dot

Figure 3: Signaling pathway illustrating the mechanism of action of 3-aminoindole derivatives as tubulin polymerization inhibitors.

Spectroscopic Data of 3-Aminoindole

| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | MS (ESI) [M+H]+ | Reference |

| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | 160 | [5] |

| 1H-Indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 146 | [5] |

| 1-Allyl-1H-indole-3-carbaldehyde | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | 186 | [5] |

Conclusion

3-Aminoindole hydrochloride is a fundamentally important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its versatile reactivity allows for the construction of a diverse range of heterocyclic compounds, including potent anticancer agents. The development of efficient and scalable synthetic routes to 3-aminoindole and its derivatives continues to be an active area of research, driven by the demand for novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals working with this valuable chemical entity, offering insights into its synthesis, reactivity, and biological significance. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved drug candidates in the future.

References

- 1. This compound | 57778-93-5 | Benchchem [benchchem.com]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Spectroscopic Data of 3-Aminoindole Hydrochloride: A Technical Guide

Introduction

3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The hydrochloride salt of 3-aminoindole is a common form for handling and formulation. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in research and drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for 3-aminoindole hydrochloride and outlines the general experimental protocols for their acquisition.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 3-aminoindole hydrochloride.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | br s | 3 | NH₃⁺ |

| ~8.0 - 8.5 | br s | 1 | Indole N1-H |

| ~7.6 - 7.8 | d | 1 | C4-H |

| ~7.2 - 7.4 | d | 1 | C7-H |

| ~7.0 - 7.2 | t | 1 | C6-H |

| ~6.9 - 7.1 | t | 1 | C5-H |

| ~6.8 | s | 1 | C2-H |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad signals for the amine and indole protons are due to proton exchange and quadrupolar effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C7a |

| ~128 | C3a |

| ~125 | C2 |

| ~122 | C6 |

| ~120 | C4 |

| ~118 | C5 |

| ~112 | C7 |

| ~105 | C3 |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data for 3-Aminoindole Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H stretching (indole NH) |

| 2800 - 3100 | Strong, Broad | N-H stretching (NH₃⁺) |

| ~1620 | Medium | C=C stretching (aromatic) |

| ~1580 | Medium | N-H bending (NH₃⁺) |

| ~1450 | Medium | C-H bending |

| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Sample preparation: KBr pellet or Nujol mull.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoindole Hydrochloride

| m/z | Ion |

| 133.076 | [M+H]⁺ (for free base C₈H₈N₂) |

| 132.068 | [M]⁺ (molecular ion of free base) |

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of 3-aminoindole HCl is finely ground and mixed with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull in Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Discovery and Synthesis of 3-Aminoindole: A Technical Guide

Introduction

3-Aminoindole is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its core structure, consisting of a bicyclic system with a fused benzene and pyrrole ring and an amino group at the C3 position, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-aminoindole, with a focus on key experimental methodologies, quantitative data, and its role in biological signaling pathways. The inherent instability of unprotected 3-aminoindole has historically presented synthetic challenges; however, the development of novel synthetic routes has expanded its accessibility for research and drug discovery.[1][2] Initially explored as a synthetic intermediate, the intrinsic biological activities of the 3-aminoindole core have become a major focus of contemporary research.[1]

Historical Context and Key Synthetic Developments

While the precise first synthesis of 3-aminoindole is not extensively documented, its history is intrinsically linked to the broader development of indole chemistry. The journey began with the isolation and characterization of indole itself by Adolf von Baeyer in 1866, derived from the degradation of the dye indigo. A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer.

The earliest and most classical approach to synthesizing 3-aminoindoles involves a two-step sequence of nitration followed by reduction.[1] This method leverages the high reactivity of the indole ring at the C3 position towards electrophilic substitution.

In recent years, more sophisticated and efficient synthetic strategies have emerged. These include various multicomponent reactions that allow for the construction of the 3-aminoindole scaffold in a single step from readily available starting materials. Notable among these are copper-catalyzed three-component coupling reactions and Mannich-type reactions.[1][3] Additionally, methods utilizing indolinone intermediates have provided innovative pathways to this important molecule.[1] These modern approaches often offer advantages in terms of yield, atom economy, and the ability to introduce molecular diversity.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 3-aminoindole hydrochloride and some of its derivatives.

Table 1: Physicochemical Properties of 3-Aminoindole Hydrochloride

| Property | Value | Reference |

| CAS Number | 57778-93-5 | [1][4] |

| Molecular Formula | C₈H₉ClN₂ | [4] |

| Molecular Weight | 168.63 g/mol | [4] |

| Melting Point | 242 - 247 °C | [5] |

| Physical Description | Solid | [5] |

Table 2: Spectroscopic Data for Selected 2-Aryl-3-aminoindoles [2]

| Compound | 1H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13C NMR (101 MHz, DMSO-d₆) δ (ppm) | FT-IR νmax (cm⁻¹) | HRMS (ESI-TOF) m/z |

| 2-Phenyl-1H-indol-3-amine | 10.51 (s, 1H), 7.79 (d, J = 7.7 Hz, 2H), 7.64 (d, J = 7.9 Hz, 1H), 7.43 (t, J = 7.6 Hz, 2H), 7.27 (t, J = 7.2 Hz, 1H), 7.21 (d, J = 8.0 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 6.89 (t, J = 7.4 Hz, 1H), 4.38 (s, 2H) | 134.8, 133.5, 133.0, 128.7 (2C), 125.9, 125.4 (2C), 123.4, 121.8, 121.6, 119.3, 118.0, 111.1 | 3381, 3313, 3055, 1614, 1539, 1487, 1452, 1338 | [M+H]⁺: 209.1073 |

| 5-Chloro-2-phenyl-1H-indol-3-amine | 10.72 (s, 1H), 7.79 (d, J = 8.3 Hz, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.29–7.18 (m, 2H), 7.03 (dd, J = 8.6, 2.1 Hz, 1H), 4.58 (s, 2H) | 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3 | 3742, 3627, 3324, 3066, 2358, 1686, 1558, 1507, 1455, 1352 | [M+H]⁺: 243.0679 |

| 2-(4-Methoxyphenyl)-1H-indol-3-amine | 10.44 (br. s, 1H), 7.74 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 7.8 Hz, 1H), 7.22 (d, J = 8.1 Hz, 1H), 7.06–6.99 (m, 3H), 6.89 (t, J = 7.4 Hz, 1H), 4.30 (br. s, 2H) | 158.4, 134.7, 132.8, 126.7 (2C), 126.1, 123.1, 121.6, 121.4, 119.2, 117.9, 114.1 (2C), 111.0, 55.2 | 3379, 3315, 3055, 2999, 1612, 1512, 1454, 1244 | [M+H]⁺: 239.1179 |

Experimental Protocols

Classical Synthesis: Nitration and Reduction of Indole

This two-step method remains a fundamental approach for the synthesis of 3-aminoindole.

Step 1: Nitration of Indole to 3-Nitroindole

-

Materials: Indole, nitric acid, acetic anhydride, acetic acid.

-

Procedure: A solution of indole in a mixture of acetic anhydride and acetic acid is cooled in an ice bath. A solution of nitric acid in acetic acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, and then poured into ice water. The precipitated 3-nitroindole is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Reduction of 3-Nitroindole to 3-Aminoindole

-

Materials: 3-Nitroindole, a reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation with Pd/C), hydrochloric acid, sodium hydroxide.

-

Procedure using Tin(II) Chloride: 3-Nitroindole is suspended in ethanol, and a solution of tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and the solvent is evaporated to yield 3-aminoindole, which is often isolated as its hydrochloride salt for improved stability.

Modern Synthesis: Copper-Catalyzed Three-Component Coupling

This protocol exemplifies a modern, efficient approach to substituted 3-aminoindoles.[3]

-

Materials: N-protected 2-aminobenzaldehyde, a secondary amine, a terminal alkyne, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., acetonitrile).

-

Procedure: To a reaction vessel containing the copper catalyst, the N-protected 2-aminobenzaldehyde, the secondary amine, and the terminal alkyne are added in a suitable solvent. The reaction mixture is heated under an inert atmosphere for a specified period. The reaction progresses through a propargylamine intermediate, which then undergoes intramolecular cyclization. The resulting 3-aminoindoline can be isolated or treated in-situ with a base (e.g., cesium carbonate) to facilitate isomerization to the corresponding 3-aminoindole. The final product is purified using column chromatography.

Biological Significance and Signaling Pathways

3-Aminoindole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[6] They have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[6][7] A significant number of 3-amino-substituted indoles are recognized as specific kinase inhibitors.[6]

One of the key signaling pathways modulated by certain 3-aminomethylindole derivatives is the MAPK/NF-κB pathway , which plays a crucial role in inflammation.[7] In neuroinflammatory conditions, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory mediators. Some 3-aminomethylindole derivatives have been shown to suppress the activation of this pathway, thereby reducing inflammation.[7]

Caption: Inhibition of the MAPK/NF-κB pathway by 3-aminoindole derivatives.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of a 3-aminoindole derivative is outlined below.

Caption: A generalized workflow for the synthesis of 3-aminoindole derivatives.

Conclusion

3-Aminoindole and its derivatives represent a cornerstone in modern medicinal chemistry. From its historical roots in classical indole chemistry to the development of sophisticated multicomponent synthetic routes, the journey of 3-aminoindole highlights the continuous evolution of organic synthesis. The diverse biological activities exhibited by this scaffold, particularly its role as a modulator of key signaling pathways, underscore its potential in the development of novel therapeutics for a range of diseases. The synthetic methodologies and data presented in this guide provide a valuable resource for researchers and professionals engaged in drug discovery and development.

References

- 1. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Amino-1-methyl-5H-pyrido(4,3-b)indole | C12H11N3 | CID 5284476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Aminoindole Hydrochloride

Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for 3-aminoindole hydrochloride (CAS No. 57778-93-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound. This guide consolidates critical safety information, including hazard classifications, personal protective equipment (PPE) recommendations, first aid procedures, and spill management protocols, to ensure a safe laboratory environment.

Introduction

3-Aminoindole hydrochloride is a chemical compound utilized in various research and development applications, particularly as a building block in the synthesis of more complex molecules for drug discovery.[1] Like many reactive chemical intermediates, 3-aminoindole and its salts are known to be sensitive to light and air and may undergo oxidative decomposition.[2] Therefore, a thorough understanding and strict adherence to safety and handling protocols are paramount to mitigate risks and ensure the well-being of laboratory personnel. This guide outlines the essential safety data, handling procedures, and emergency responses associated with 3-aminoindole HCl.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation.[3]

Table 1: GHS Classification for 3-Aminoindole Hydrochloride

| GHS Classification | Category | Hazard Statement Code | Hazard Statement Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |

Signal Word: Warning

GHS Pictograms:

-

Exclamation Mark (!): Indicates skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.

-

Health Hazard (silhouette): May be used depending on the specific target organ toxicity data.

Precautionary Statements (Consolidated):

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth.[4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[4] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are critical to minimize exposure.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to control inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

-

Personal Protective Equipment: The use of appropriate PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |

| Skin Protection | Nitrile gloves (consult manufacturer for compatibility) and a full-length lab coat.[5] | Prevents skin contact, which can cause irritation and harmful systemic effects.[3][5] |

| Respiratory Protection | NIOSH/MSHA-approved respirator if dust is generated or if working outside a fume hood. | Prevents inhalation of harmful dust, which can cause respiratory tract irritation.[3][6] |

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4][5] Avoid the formation of dust and aerosols.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] The substance should be stored locked up or in an area accessible only to qualified or authorized personnel.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram and table outline the necessary steps.

Caption: Logical workflow for first aid measures following exposure.

Table 3: Detailed First Aid Protocols

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the victim from the contaminated area to fresh air immediately.[3][6] 2. If breathing is difficult, administer oxygen.[5] 3. If the victim is not breathing, perform artificial respiration. Caution: Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5][6] 4. Seek immediate medical attention.[5][6] |

| Skin Contact | 1. Immediately flush skin and hair with running water (and soap if available) for at least 15 minutes.[3][5] 2. Remove all contaminated clothing and shoes while rinsing.[5] 3. Seek medical attention if irritation develops or persists.[3][5] |

| Eye Contact | 1. Immediately wash out with fresh running water for at least 15 minutes.[3][6] 2. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye.[3] 3. Removal of contact lenses should only be undertaken by skilled personnel.[3] 4. Seek immediate medical attention without delay.[3][6] |

| Ingestion | 1. Rinse mouth thoroughly with water.[4][6] 2. Immediately give a glass of water to drink.[3] 3. DO NOT induce vomiting.[6] 4. Never give anything by mouth to an unconscious person.[5][7] 5. Call a Poison Information Center or doctor immediately.[4][6] |

Accidental Release and Spill Cleanup

In the event of a spill, a systematic and safe cleanup procedure must be followed.

Caption: Step-by-step workflow for handling a chemical spill.

Spill Protocol Details:

-

Assess and Evacuate: Assess the extent of the spill. Evacuate all non-essential personnel from the immediate area and prevent re-entry.[4][5]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear the appropriate PPE as described in Section 3.0.[3]

-

Containment: For small spills, carefully sweep up the solid material, avoiding the generation of dust.[4][6] Place the material into a suitable, labeled, and closed container for disposal.

-

Decontamination: Clean the spill area thoroughly once the material has been removed.

-

Disposal: Dispose of the waste material and any contaminated cleaning supplies through an approved waste disposal plant, following all local and national regulations.[4]

Experimental Protocols and Toxicological Data

The hazard classifications presented in this guide are derived from standardized toxicological studies. While specific experimental protocols for this compound are not publicly available in the cited literature, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments typically involve administering the substance to animal models (e.g., rats or mice) via the specified route of exposure to determine the dose that causes adverse effects or mortality (LD50 or LC50 values). The results lead to classifications like "Category 4 - Harmful if swallowed."

-

Skin and Eye Irritation Studies: These protocols, often performed on animal models, involve applying the substance to the skin or into the eye to observe for signs of irritation, such as redness, swelling, and corrosion over a set period.

-

Specific Target Organ Toxicity (STOT): This is determined from evidence in humans or experimental animals showing that a single exposure to the substance can cause transient, narcotic effects or irritation to specific organs, such as the respiratory tract.

It is important to note that while a related compound, Indole-3-carbinol, has undergone toxicity studies, direct extrapolation of its detailed toxicological profile to this compound is not appropriate without specific data.[8]

Conclusion

3-Aminoindole hydrochloride is a valuable research chemical that presents moderate but manageable hazards. Safe handling is contingent upon a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures. By adhering to the guidelines outlined in this document, researchers and scientists can effectively mitigate the risks of acute toxicity, irritation, and other potential health effects, ensuring a safe and productive research environment.

References

- 1. This compound | 57778-93-5 [chemicalbook.com]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Intrinsic acute toxicity and hepatic enzyme inducing properties of the chemoprotectants indole-3-carbinol and 5,10-dihydroindeno[1,2-b]indole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Aminoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry